molecular formula C10H18N2O3S2 B7101506 N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methylthiolane-2-carboxamide

N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methylthiolane-2-carboxamide

Cat. No.: B7101506
M. Wt: 278.4 g/mol
InChI Key: BSGSLQUOWKCWQE-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methylthiolane-2-carboxamide is a complex organic compound that features a thiazinane ring structure

Properties

IUPAC Name

N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methylthiolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S2/c1-11(10(13)9-3-2-6-16-9)12-4-7-17(14,15)8-5-12/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGSLQUOWKCWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCS1)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methylthiolane-2-carboxamide typically involves the formation of the thiazinane ring followed by the introduction of the carboxamide group. One common method involves the reaction of a thiolane derivative with a suitable amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methylthiolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives. Substitution reactions can result in a variety of functionalized thiazinane compounds .

Scientific Research Applications

N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methylthiolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methylthiolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives and related heterocyclic compounds, such as:

  • 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine
  • (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate
  • Cephradine
  • Chlormezanone

Uniqueness

N-(1,1-dioxo-1,4-thiazinan-4-yl)-N-methylthiolane-2-carboxamide is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.